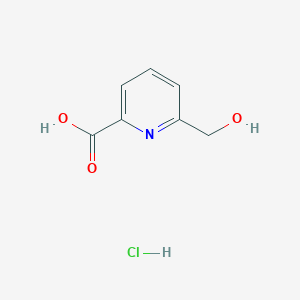

6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Novel Amino Acids and Derivatives : The compound has been utilized in the synthesis of novel amino acids, such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, through the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates. This process encountered challenges like hydrogenolysis of the alcohol group, which was mitigated by optimizing reaction conditions (J. Bolós et al., 1994).

Electroreduction of Substituents on Pyridine Ring : The electroreduction of substituents, including hydroxymethyl groups attached to a pyridine ring, has been investigated in aqueous sulfuric acid. This study provided insights into the reduction mechanism and synthetic applications, highlighting the reactivity of different substituents at various positions on the pyridine ring (T. Nonaka et al., 1981).

Coordination Chemistry and Material Science

Synthesis of Coordination Polymers : Research has demonstrated the formation of coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, leading to structures with differing dimensionalities based on the metal ions used. Such polymers have potential applications in materials science due to their unique structural properties (Madhab C. Das et al., 2009).

Fluorescence Properties of Lanthanide Complexes : The compound has been used to synthesize lanthanide complexes with enhanced fluorescence properties. These findings are significant for applications in luminescence-based sensors and bioimaging, demonstrating how specific substitutions on the pyridine ring can influence the photophysical properties of the resulting complexes (Tang Rui-ren et al., 2006).

Antimicrobial Studies

Antimicrobial Activity of Pyridine Derivatives : New pyridine derivatives synthesized from 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride have demonstrated significant antimicrobial activity. This highlights the compound's role as a precursor in the development of potential antimicrobial agents, with studies showing efficacy against a range of bacterial and fungal strains (I. O. Zhuravel et al., 2005).

Safety and Hazards

6-(Hydroxymethyl)pyridine-2-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary target of 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride is various metal ions. It has been synthesized and characterized as a new pincer ligand, forming complexes with bipositive, tripositive, and uranyl metal ions .

Mode of Action

The compound interacts with its targets through coordination by a protonated aliphatic OH group. This is indicated by the downfield shift of the aliphatic OH signal upon complexation .

properties

IUPAC Name |

6-(hydroxymethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-3,9H,4H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOWZRYEJVSKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

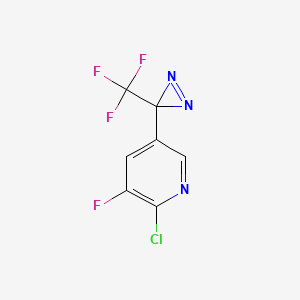

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

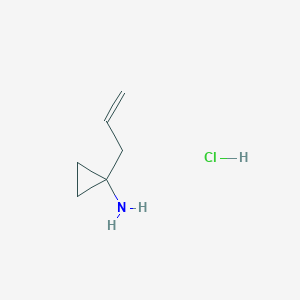

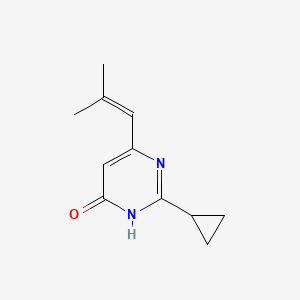

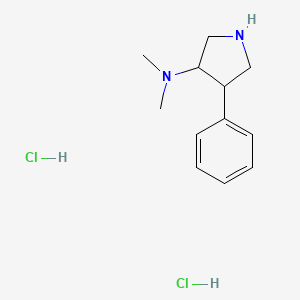

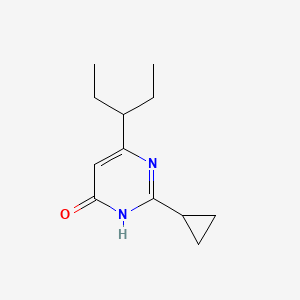

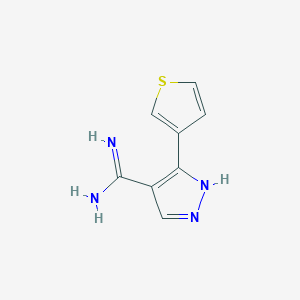

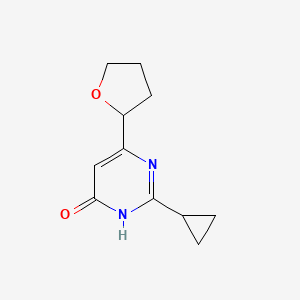

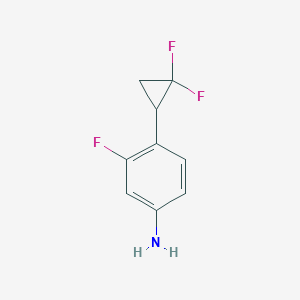

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)

![(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid](/img/structure/B1487209.png)